molecular formula C11H17NO B8751361 (2-(isobutylamino)phenyl)methanol CAS No. 121385-36-2

(2-(isobutylamino)phenyl)methanol

Cat. No.: B8751361
CAS No.: 121385-36-2
M. Wt: 179.26 g/mol
InChI Key: NSNHLASZJRWMOM-UHFFFAOYSA-N
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Description

(2-(Isobutylamino)phenyl)methanol is an aromatic secondary alcohol featuring an isobutylamino substituent at the ortho position of the benzene ring.

Properties

CAS No.

121385-36-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-(2-methylpropylamino)phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-9(2)7-12-11-6-4-3-5-10(11)8-13/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

NSNHLASZJRWMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(isobutylamino)phenyl)methanol typically involves the reaction of benzyl chloride with isobutylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of isobutylamine displaces the chloride ion on benzyl chloride, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2-(isobutylamino)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated benzyl alcohol derivatives.

Scientific Research Applications

(2-(isobutylamino)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(isobutylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Backbones: The target compound’s aromatic ring may enhance stability compared to aliphatic analogs like 2-isobutylaminoethanol, which is more volatile and likely liquid at room temperature .
  • Functional Groups: The benzoate ester derivative’s hydrochloride salt form increases molecular weight and alters solubility, making it a solid with a defined melting point (182–185°C) .

Key Observations :

  • Toxicity Mechanisms: The aliphatic analog 2-isobutylaminoethanol exhibits significant acute toxicity (LD₅₀ 250 mg/kg in mice), suggesting that the isobutylamino group may contribute to bioactivity or metabolic interference . The absence of toxicity data for the target compound necessitates conservative handling.
  • Decomposition Risks: Heating 2-isobutylaminoethanol releases nitrogen oxides (NOₓ), a hazard shared by many amino alcohols under thermal stress .

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